(1-(Butylsulfonyl)pyrrolidin-3-yl)methanamine
Description
Properties
Molecular Formula |
C9H20N2O2S |
|---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
(1-butylsulfonylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C9H20N2O2S/c1-2-3-6-14(12,13)11-5-4-9(7-10)8-11/h9H,2-8,10H2,1H3 |
InChI Key |
PTPOVGMLBYVTGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(C1)CN |
Origin of Product |
United States |
Biological Activity
(1-(Butylsulfonyl)pyrrolidin-3-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a butylsulfonyl group and a methanamine moiety. This unique structure is thought to contribute to its biological activity by influencing its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |
| IGR39 (Melanoma) | 8.2 | Inhibition of PI3K/Akt signaling pathway |
| Panc-1 (Pancreatic Cancer) | 15.0 | Cell cycle arrest at the G2/M phase |
| PPC-1 (Prostate Cancer) | 12.5 | Disruption of mitochondrial function leading to necrosis |
These findings suggest that the compound may possess selective cytotoxicity towards cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic index.
The biological mechanisms underlying the activity of this compound may involve:
- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, as evidenced by increased levels of pro-apoptotic proteins and activation of caspases.
- Cell Cycle Arrest : Studies indicate that it can halt cell proliferation by inducing cell cycle arrest, particularly in the G2/M phase, which is crucial for cancer therapy.
- Inhibition of Key Signaling Pathways : The compound may inhibit critical signaling pathways such as PI3K/Akt, which are often dysregulated in cancer.
Case Studies
Several case studies have explored the efficacy of pyrrolidine derivatives in preclinical models:
- Study on MDA-MB-231 Cells : A study demonstrated that treatment with this compound significantly reduced cell viability and induced apoptosis through mitochondrial dysfunction.
- In Vivo Efficacy : In xenograft models, administration of related pyrrolidine compounds resulted in substantial tumor regression without notable toxicity to normal tissues.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity is crucial for evaluating the clinical applicability of this compound:
| Parameter | Value |
|---|---|
| Oral Bioavailability | Moderate |
| Half-life | 4 hours |
| Major Metabolites | Sulfonamide derivatives |
| Toxicity Profile | Low toxicity in animal models |
These parameters indicate that while the compound has moderate bioavailability, it exhibits a favorable safety profile in preliminary assessments.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, molecular data, and properties:
Preparation Methods
Pyrrolidine Core Synthesis
The pyrrolidine ring is typically constructed via cyclization or reduction of lactams. Key approaches include:
- Lactam Reduction :
Pyroglutamic acid derivatives (e.g., (S)-pyroglutamic acid methyl ester) are reduced to pyrrolidines using agents like borane-tetrahydrofuran (BH₃·THF) or lithium aluminum hydride (LiAlH₄). For example:
$$
\text{Lactam} \xrightarrow{\text{BH}_3\cdot\text{THF}} \text{Pyrrolidine}
$$
This step achieves >95% yield with stereochemical retention.
- Cyclization of Amines :
Optically active 1,2,4-trimesylate intermediates react with primary amines (e.g., benzylamine) in tetrahydrofuran (THF) at 50–60°C to form pyrrolidines.
Sulfonation at the Pyrrolidine Nitrogen
Introducing the butylsulfonyl group requires sulfonation of the pyrrolidine nitrogen:
- Direct Sulfonation :
React pyrrolidine with butanesulfonyl chloride in dichloromethane (DCM) or toluene, using triethylamine (TEA) as a base (0–25°C, 4–12 hrs). Yields range from 70–85%.
$$
\text{Pyrrolidine} + \text{C}4\text{H}9\text{SO}_2\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{1-(Butylsulfonyl)pyrrolidine}
$$
- Thiol Intermediate Oxidation :
Thiolated intermediates (e.g., 1-(butylthio)pyrrolidine) are oxidized to sulfones using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Methanamine Functionalization
The methanamine group is introduced via:
- Reductive Amination :
React a ketone intermediate (e.g., 3-formyl-1-(butylsulfonyl)pyrrolidine) with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. - Nitrile Reduction :
Reduce 3-cyano-1-(butylsulfonyl)pyrrolidine using BH₃·THF or Raney nickel under hydrogen gas.
Protection/Deprotection Strategies
- Boc Protection :
Temporary Boc (tert-butoxycarbonyl) groups shield amines during sulfonation. Deprotection uses HCl in dioxane or trifluoroacetic acid (TFA). - Allyloxycarbonyl (Alloc) Groups :
Employed in stereoselective syntheses, removed via palladium-catalyzed cleavage.
Key Reaction Conditions and Data
Stereochemical Considerations
- Chiral ligands (e.g., (1S,2R)-1-[(2-hydroxy-3,5-di-tert-butyl-benzylidene)-amino]-indan-2-ol) enable enantioselective synthesis of pyrrolidine intermediates.
- Asymmetric reductions using NaBH₄ with camphorsulfonic acid yield >99% enantiomeric excess (ee).
Purification and Characterization
- Chromatography : Silica gel column chromatography (ethyl acetate/hexane) isolates intermediates.
- Crystallization : Ethyl acetate/hexane mixtures recrystallize final products.
- Analytical Data :
- ¹H NMR (500 MHz, CDCl₃): δ 3.45–3.55 (m, 2H, CH₂NH₂), 2.95–3.10 (m, 4H, pyrrolidine), 1.75–1.85 (m, 2H, SO₂C₄H₉).
- HPLC Purity : ≥95% (C18 column, acetonitrile/water).
Q & A
Basic: What synthetic methodologies are recommended for (1-(butylsulfonyl)pyrrolidin-3-yl)methanamine, and how can intermediates be purified?
Answer:
The synthesis typically involves:
Pyrrolidine ring formation : Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones to generate the pyrrolidine scaffold .
Sulfonylation : Reaction of the pyrrolidine nitrogen with butylsulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Key validation : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm final structure using H/C NMR and HRMS .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : H NMR (δ 3.2–3.5 ppm for pyrrolidine protons; δ 1.4–1.6 ppm for butyl chain) and C NMR (δ 50–55 ppm for sulfonamide nitrogen) to confirm regiochemistry .
- Mass spectrometry : ESI-HRMS to verify molecular ion ([M+H] expected at m/z 235.14) and rule out side products .
- FTIR : Peaks at ~1150 cm (S=O stretch) and ~3300 cm (N-H stretch) .
Advanced: How does the butylsulfonyl group influence the compound’s structure-activity relationship (SAR) in receptor binding?
Answer:
- Electron-withdrawing effects : The sulfonyl group increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., serine or cysteine in enzyme active sites) .
- Hydrophobic interactions : The butyl chain contributes to lipophilicity (logP ~1.8), improving membrane permeability .
- SAR studies : Replace butyl with methyl or phenyl groups to assess steric and electronic effects on target affinity. Use radioligand binding assays (e.g., measurements) for quantitative comparison .
Advanced: What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with targets like GPCRs or ion channels. Focus on sulfonyl group hydrogen bonding and pyrrolidine ring conformation .
- ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 65–75), blood-brain barrier penetration (BBB+), and CYP450 metabolism (CYP3A4 substrate) .
- MD simulations : Analyze stability in aqueous environments (TIP3P water model) to assess solubility (>10 mg/mL in PBS) .
Advanced: How can contradictory data on the compound’s stability under acidic conditions be resolved?
Answer:
- Controlled degradation studies : Incubate at pH 2–4 (37°C, 24 hrs) and monitor via HPLC. Degradation products (e.g., hydrolyzed sulfonamide) indicate susceptibility to acid .
- Stabilization strategies : Use lyophilization for storage or formulate with enteric coatings to protect against gastric acid .
- Conflicting data sources : Cross-validate results using LC-MS/MS and compare with analogs (e.g., tolylsulfonyl derivatives) .
Advanced: What in vivo models are suitable for evaluating the compound’s neuropharmacological potential?
Answer:
- Rodent models :
- Morris water maze for cognitive effects (dose range: 5–20 mg/kg, i.p.) .
- Forced swim test for antidepressant activity (measure immobility time reduction) .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) after 14-day repeated dosing .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coat, and goggles. Avoid inhalation (dust mask recommended) .
- Storage : Store at 2–8°C in airtight containers under argon to prevent oxidation .
- Spill management : Neutralize with 5% acetic acid and adsorb with vermiculite .
Advanced: How can mechanistic studies elucidate the compound’s role in modulating enzyme activity?
Answer:
- Kinetic assays : Measure / changes in target enzymes (e.g., monoamine oxidases) using spectrophotometry .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify entropy-driven interactions .
- Site-directed mutagenesis : Replace key residues (e.g., Tyr435 in MAO-B) to confirm sulfonyl group binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
